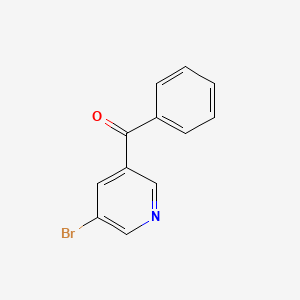

(5-Bromopyridin-3-yl)(phenyl)methanone

Description

(5-Bromopyridin-3-yl)(phenyl)methanone (CAS 59105-50-9) is a brominated pyridinyl methanone derivative characterized by a ketone group bridging a phenyl ring and a 5-bromopyridin-3-yl moiety. This compound is structurally significant in medicinal chemistry and materials science due to its dual aromatic systems and electrophilic bromine substituent, which enhance reactivity in cross-coupling reactions .

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-11-6-10(7-14-8-11)12(15)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMAMZKKOFXEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355326 | |

| Record name | (5-bromopyridin-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59105-50-9 | |

| Record name | (5-bromopyridin-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridin-3-yl)(phenyl)methanone typically involves the reaction of 5-bromopyridine-3-carboxylic acid with phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of (5-Bromopyridin-3-yl)(phenyl)methanone may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: (5-Bromopyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Use oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed:

- Substituted derivatives with various functional groups replacing the bromine atom.

- Alcohols or carboxylic acids derived from the reduction or oxidation of the methanone group.

- Complex biaryl or heteroaryl compounds from coupling reactions .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds structurally similar to (5-Bromopyridin-3-yl)(phenyl)methanone exhibit significant antimicrobial properties. For instance, derivatives of brominated pyridines have been shown to possess antibacterial and antifungal activities, making them potential candidates for developing new antibiotics. The presence of the bromine atom enhances the lipophilicity and reactivity of the compound, which may contribute to its biological activity.

1.2 Anticancer Potential

Studies have highlighted the potential of (5-Bromopyridin-3-yl)(phenyl)methanone in cancer treatment. Its ability to modulate biological pathways involved in cell proliferation and apoptosis suggests that it could serve as a lead compound in anticancer drug development . The compound's interaction with specific enzymes or receptors involved in tumor growth is an area of ongoing research.

1.3 Neuroprotective Effects

Recent investigations into neurodegenerative diseases have pointed to the therapeutic potential of (5-Bromopyridin-3-yl)(phenyl)methanone in protecting neuronal cells from oxidative stress and apoptosis. Its structural features may allow it to interact with neuroprotective pathways, offering a promising avenue for treating conditions like Parkinson's disease .

Material Science

2.1 Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of (5-Bromopyridin-3-yl)(phenyl)methanone into polymer matrices can enhance charge transport and stability, leading to improved device performance .

2.2 Synthesis of Novel Materials

(5-Bromopyridin-3-yl)(phenyl)methanone can serve as a building block for synthesizing more complex organic materials through various coupling reactions. Its reactivity allows for the formation of polymers or functional materials that can be tailored for specific applications, such as sensors or catalysts .

Case Study: Anticancer Activity

A study conducted on a series of brominated pyridine derivatives, including (5-Bromopyridin-3-yl)(phenyl)methanone, demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was identified as the induction of apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent .

Case Study: Neuroprotection

In preclinical models of neurodegeneration, (5-Bromopyridin-3-yl)(phenyl)methanone exhibited protective effects against neurotoxic agents. This study highlighted its ability to reduce oxidative stress markers and improve neuronal survival rates, suggesting its viability for further development in neuroprotective therapies .

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(phenyl)methanone depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and phenyl groups contribute to its binding affinity and specificity, interacting with target proteins through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit structural or functional similarity to (5-Bromopyridin-3-yl)(phenyl)methanone, as indicated by similarity scores and synthetic relevance:

Notes:

Physicochemical Properties

| Property | (5-Bromopyridin-3-yl)(phenyl)methanone | 1-(5-Bromo-2-methylpyridin-3-yl)ethanone | 1-(5-Bromo-pyridin-3-yl)-ethanone |

|---|---|---|---|

| Molecular Weight | ~274.11 g/mol | 214.06 g/mol | 200.04 g/mol |

| Melting Point | N/A | N/A | 90°C |

| Boiling Point | N/A | N/A | 103°C/4 mmHg |

| Key Features | Bromine enhances cross-coupling reactivity | Methyl group improves lipophilicity | Simpler structure for facile derivatization |

Data Sources :

Biological Activity

(5-Bromopyridin-3-yl)(phenyl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound (5-Bromopyridin-3-yl)(phenyl)methanone consists of a brominated pyridine moiety attached to a phenyl group via a carbonyl linkage. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that (5-Bromopyridin-3-yl)(phenyl)methanone exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, demonstrating potential as an antibacterial agent.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer drug.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where these enzymes play a pivotal role.

The biological activity of (5-Bromopyridin-3-yl)(phenyl)methanone can be attributed to several mechanisms:

- Interaction with Biological Targets : The compound's structure allows it to bind effectively with various proteins and enzymes, altering their activity.

- Molecular Docking Studies : Computational studies have predicted binding affinities with targets such as kinases and proteases, which are crucial in cancer progression and microbial resistance.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that the compound may influence ROS levels in cells, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

A comparison with related compounds helps elucidate the unique properties of (5-Bromopyridin-3-yl)(phenyl)methanone. The following table summarizes key features:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| (5-Bromopyridin-2-yl)(phenyl)methanone | Bromine at position 2 | Moderate antibacterial activity |

| (4-Bromopyridin-3-yl)(phenyl)methanone | Different bromine position | Potential anticancer properties |

| (5-Chloropyridin-3-yl)(phenyl)methanone | Chlorine instead of bromine | Neuroprotective effects observed |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of (5-Bromopyridin-3-yl)(phenyl)methanone:

- Antibacterial Activity Study : A study evaluated the compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, suggesting strong antibacterial properties .

- Anticancer Activity Research : In vitro tests on various cancer cell lines indicated that the compound could reduce cell viability significantly compared to control groups . Specific IC50 values were determined for different cell types, highlighting its selective cytotoxicity.

- Enzyme Inhibition Assays : Enzyme assays revealed that (5-Bromopyridin-3-yl)(phenyl)methanone inhibited specific kinases involved in cancer signaling pathways, providing insights into its mechanism as a potential therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.